
2-(4-aminophenoxy)-N-phenylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-aminophenoxy)-N-phenylacetamide is an organic compound that features both an amine group and an ether linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-aminophenoxy)-N-phenylacetamide typically involves the reaction of 4-aminophenol with phenylacetyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by heating under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve large-scale synthesis using similar reaction conditions as those described for laboratory-scale preparation, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-aminophenoxy)-N-phenylacetamide can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The ether linkage can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as alkoxides or thiolates can be used under basic conditions.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted ethers or thioethers.
Scientific Research Applications
Anticonvulsant Activity
Research has demonstrated that derivatives of phenylacetamides, including 2-(4-aminophenoxy)-N-phenylacetamide, exhibit anticonvulsant properties. A study synthesized several N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives and evaluated their efficacy in animal models of epilepsy. The results indicated that certain compounds showed significant activity against maximal electroshock seizures (MES) and psychomotor seizures (6-Hz model), with one compound demonstrating moderate binding affinity to neuronal voltage-sensitive sodium channels .
Key Findings
- Compound Activity : The most potent derivative exhibited a protective index (TD50/ED50) of over 9.56 in the MES test.
- Safety Profile : None of the tested compounds caused motor impairment in the rotarod test, indicating a favorable safety profile.
Compound | ED50 (mg/kg) | TD50 (mg/kg) | Protective Index |
---|---|---|---|
Compound 20 | 52.30 | >500 | >9.56 |
Phenytoin | 28.10 | >100 | >3.6 |
Anticancer Activity
The anticancer potential of this compound has been explored through various studies focusing on its antiproliferative effects against human cancer cell lines. A series of phenylacetamide derivatives were evaluated for their cytotoxicity against A549 (lung), HeLa (cervical), HT29 (colon), and Karpas299 (lymphoma) cell lines.
Key Findings
- Cytotoxicity : Certain derivatives exhibited significant growth inhibition, with IC50 values indicating strong antiproliferative activity.
Compound | Cell Line | IC50 (µM) |
---|---|---|
Compound 5b | HT29 | 2.01 |
Compound 2b | PC3 | 52 |
Compound 2c | MCF-7 | 100 |
Antibacterial Activity
The antibacterial properties of phenylacetamide derivatives have also been investigated. A study synthesized new N-phenylacetamide derivatives containing thiazole moieties and evaluated their antibacterial activity against various bacterial strains. The results showed promising antibacterial effects, particularly against Xanthomonas species.
Key Findings
- Minimum Effective Concentration : The most effective compound had an EC50 value significantly lower than that of established antibacterial agents.
Compound | Bacterial Strain | EC50 (µM) |
---|---|---|
Compound A1 | Xoo | 156.7 |
Compound A4 | Xac | 194.9 |
Mechanism of Action
The mechanism of action of 2-(4-aminophenoxy)-N-phenylacetamide involves its interaction with specific molecular targets. For instance, in cancer cells, it has been shown to induce apoptosis by upregulating p21 expression and causing cell cycle arrest in the G2/M phase . This compound may also interact with various enzymes and receptors, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
4-(4-aminophenoxy)picolinamide: Shares a similar aminophenoxy moiety and has been studied for its antitumor properties.
10,10-bis[4-(4-aminophenoxy)phenyl]-9(10H)-anthrone: Another compound with an aminophenoxy group, used in the synthesis of polyimides.
Uniqueness
2-(4-aminophenoxy)-N-phenylacetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and its potential therapeutic applications make it a valuable compound in both research and industry.
Biological Activity
2-(4-Aminophenoxy)-N-phenylacetamide, also known as Clefma, is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive overview of its biological activity.
Chemical Structure
The molecular structure of this compound can be represented as follows:
This compound features an amine group and a phenoxy group, which may contribute to its biological properties.
Antimicrobial Activity
Research has indicated that derivatives of N-phenylacetamide, including this compound, exhibit significant antibacterial activity. In vitro studies have shown efficacy against various bacterial strains. For instance, the minimum effective concentration (EC50) values for related compounds have been documented as follows:
Compound | EC50 (µM) | Bacterial Strain |
---|---|---|
Compound A1 | 156.7 | Xanthomonas oryzae |
Compound A4 | 194.9 | Xanthomonas axonopodis |
Thiodiazole copper | 545.2 | Control |
These results suggest that modifications in the structure of N-phenylacetamide can enhance antibacterial efficacy, making it a potential candidate for further development in antimicrobial therapies .
Anticancer Activity
The compound has also been studied for its potential anticancer properties. A weight of evidence assessment indicates that while acetaminophen (a related compound) has been associated with certain cancer risks under specific conditions, the structural analogs like this compound do not exhibit similar genotoxicity at therapeutic doses. This is supported by studies showing no significant induction of mutations or clastogenic effects in controlled environments .
The biological activity of this compound may be attributed to several mechanisms:
- Inhibition of Bacterial Cell Wall Synthesis : Similar compounds have demonstrated the ability to disrupt bacterial cell wall integrity, leading to cell lysis.
- Modulation of Apoptotic Pathways : Some studies suggest that phenylacetamides can influence apoptotic signaling pathways, potentially inducing programmed cell death in malignant cells.
- Antioxidant Properties : The presence of phenolic structures may confer antioxidant capabilities, reducing oxidative stress in cells.
Case Studies
- Antibacterial Efficacy : A study evaluated the antibacterial properties of a series of N-phenylacetamide derivatives against Xanthomonas species. Results showed that certain derivatives significantly inhibited bacterial growth and caused morphological changes in bacterial cells, such as membrane rupture .
- Toxicological Assessments : Investigations into the safety profile of related compounds revealed no significant toxic effects at therapeutic concentrations. Longitudinal studies indicated that these compounds do not initiate or promote cancer under normal therapeutic use .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-(4-aminophenoxy)-N-phenylacetamide, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves a two-step process:
Nucleophilic substitution : React 4-aminophenol with chloroacetyl chloride in a polar aprotic solvent (e.g., DMF) under basic conditions (e.g., K₂CO₃) to form 2-chloro-N-(4-aminophenyl)acetamide.
Etherification : Substitute the chloro group with a phenoxy moiety via reaction with phenol derivatives under reflux in ethanol or methanol .
- Critical Parameters : Solvent polarity (ethanol vs. DMF), temperature (reflux vs. room temperature), and stoichiometric ratios of reactants significantly impact yield (e.g., excess phenol derivatives improve etherification efficiency). Monitor reaction progress via TLC (hexane:ethyl acetate, 9:1) .
Q. Which spectroscopic techniques are most reliable for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Confirm the presence of the acetamide carbonyl (δ ~168-170 ppm in ¹³C NMR) and aromatic protons (δ ~6.5-7.5 ppm in ¹H NMR). The 4-aminophenoxy group shows distinct splitting patterns due to NH₂ coupling .
- IR Spectroscopy : Identify N-H stretching (3200-3400 cm⁻¹) and carbonyl (C=O) vibrations (~1650 cm⁻¹) .
- Mass Spectrometry : Validate molecular weight (e.g., [M+H]⁺ at m/z 273.3 for C₁₄H₁₃N₂O₂) .
Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?
- Methodological Answer :
- Accelerated Stability Testing : Incubate the compound in buffers (pH 1-12) at 25°C, 40°C, and 60°C for 24–72 hours. Analyze degradation via HPLC (C18 column, acetonitrile/water gradient) .
- Hydrolytic Susceptibility : The acetamide bond is prone to hydrolysis under strongly acidic/basic conditions, forming 4-aminophenol and phenylacetic acid derivatives .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activity data (e.g., anticancer vs. anti-inflammatory effects)?
- Methodological Answer :
- Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., replace the phenyl group with fluorophenyl or methoxyphenyl) and compare bioactivity across cell lines (e.g., MCF-7 for cancer, RAW 264.7 for inflammation) .
- Target Engagement Assays : Use surface plasmon resonance (SPR) or fluorescence polarization to measure binding affinity to proposed targets (e.g., COX-2 for anti-inflammatory activity) .
Q. How can computational modeling optimize the compound’s pharmacokinetic profile?
- Methodological Answer :
- Molecular Dynamics Simulations : Predict blood-brain barrier permeability by calculating logP (experimental vs. in silico values). The compound’s logP ~2.1 suggests moderate lipophilicity, requiring structural tweaks (e.g., adding polar groups) for CNS targeting .
- ADMET Prediction Tools : Use SwissADME or ADMETLab to assess metabolic stability (CYP450 isoforms) and toxicity (AMES test predictions) .
Q. What experimental designs address low solubility in aqueous media for in vivo studies?
- Methodological Answer :
- Co-Solvent Systems : Prepare stock solutions in DMSO (≤1% v/v) and dilute with PBS containing cyclodextrins (e.g., HP-β-CD) to enhance solubility .
- Nanoformulation : Encapsulate the compound in PLGA nanoparticles (size <200 nm) via emulsion-solvent evaporation. Characterize encapsulation efficiency via UV-Vis spectroscopy .
Q. How to interpret conflicting spectral data (e.g., unexpected peaks in NMR)?
- Methodological Answer :
- Impurity Profiling : Compare experimental NMR with predicted spectra (e.g., ACD/Labs or MNova). For example, residual solvent (e.g., DMSO-d₅ at δ 2.5 ppm) or byproducts from incomplete reactions (e.g., unreacted 4-aminophenol) may cause discrepancies .
- 2D NMR Techniques : Use HSQC and HMBC to assign ambiguous peaks, particularly in crowded aromatic regions .
Properties
Molecular Formula |
C14H14N2O2 |
---|---|
Molecular Weight |
242.27 g/mol |
IUPAC Name |
2-(4-aminophenoxy)-N-phenylacetamide |
InChI |
InChI=1S/C14H14N2O2/c15-11-6-8-13(9-7-11)18-10-14(17)16-12-4-2-1-3-5-12/h1-9H,10,15H2,(H,16,17) |
InChI Key |
KQTZCWUMMKEXMG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)COC2=CC=C(C=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.